Methyl 1-cyclohexylazetidine-2-carboxylate

Overview

Description

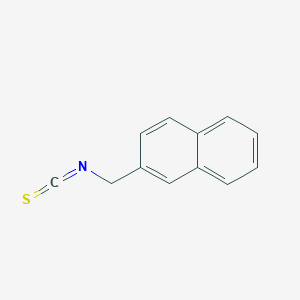

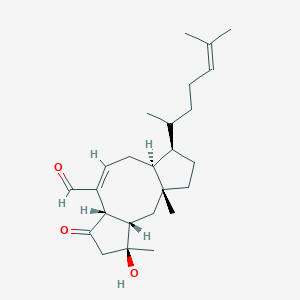

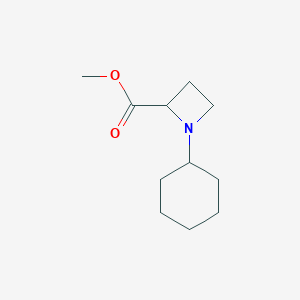

“Methyl 1-cyclohexylazetidine-2-carboxylate” is an organic compound with the CAS Number: 18085-36-4 . It has a molecular weight of 197.28 and its IUPAC name is methyl 1-cyclohexyl-2-azetidinecarboxylate .

Molecular Structure Analysis

The InChI code for “Methyl 1-cyclohexylazetidine-2-carboxylate” is 1S/C11H19NO2/c1-14-11(13)10-7-8-12(10)9-5-3-2-4-6-9/h9-10H,2-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

“Methyl 1-cyclohexylazetidine-2-carboxylate” is a liquid at room temperature . It has a molecular weight of 197.28 . The compound is stored at a temperature of 4°C .Scientific Research Applications

Medicinal Chemistry: Synthesis of Bioactive Molecules

Methyl 1-cyclohexylazetidine-2-carboxylate is utilized in medicinal chemistry for the synthesis of bioactive molecules. Its structure is pivotal in the construction of pharmacologically active compounds due to the presence of the azetidine ring, which is known for its reactivity and stability . This compound serves as a building block in the development of new drugs, particularly those targeting neurological disorders and cancers.

Organic Synthesis: Strain-Driven Reactions

The azetidine ring in Methyl 1-cyclohexylazetidine-2-carboxylate exhibits considerable ring strain, which drives unique reactivity patterns. This strain-driven character is exploited in organic synthesis to perform reactions that are otherwise challenging, such as [2+2] cycloadditions, facilitating the construction of complex molecules .

Polymer Synthesis: Monomer for Copolymers

In polymer science, Methyl 1-cyclohexylazetidine-2-carboxylate is used as a monomer for the synthesis of copolymers. The azetidine ring can undergo polymerization reactions, leading to materials with novel properties, including enhanced mechanical strength and chemical resistance .

Corrosion Inhibition: Protective Coatings

This compound finds application in the field of corrosion science as a precursor for the synthesis of corrosion inhibitors. These inhibitors form protective coatings on metal surfaces, preventing oxidative damage and prolonging the lifespan of industrial equipment .

Antioxidant Formulation: Free Radical Scavenging

Methyl 1-cyclohexylazetidine-2-carboxylate is also researched for its potential use in antioxidant formulations. Its heterocyclic structure may allow it to act as a free radical scavenger, thereby protecting biological and chemical systems from oxidative stress .

Dyestuff Production: Colorant Synthesis

The compound is involved in the production of dyestuffs, where it is used to synthesize colorants for textiles and other materials. Its chemical reactivity enables the formation of stable dyes with a wide range of hues .

properties

IUPAC Name |

methyl 1-cyclohexylazetidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-14-11(13)10-7-8-12(10)9-5-3-2-4-6-9/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCZVWSJTPLJYSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN1C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393388 | |

| Record name | methyl 1-cyclohexylazetidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-cyclohexylazetidine-2-carboxylate | |

CAS RN |

18085-36-4 | |

| Record name | methyl 1-cyclohexylazetidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.